![molecular formula C23H25N3O4 B3017665 (2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone CAS No. 858557-69-4](/img/structure/B3017665.png)
(2,6-Dimethoxyphenyl){4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidino}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MUN57694 is a chemical compound known for its role as an inhibitor of the 26S proteasome . The 26S proteasome is a protein complex responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. MUN57694 has a molecular formula of C23H25N3O4 and a molecular weight of 407.46 .
Preparation Methods
The synthesis of MUN57694 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the use of organic solvents and reagents under controlled temperature and pressure conditions . Industrial production methods for MUN57694 are not widely published, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
MUN57694 undergoes various chemical reactions, including:
Oxidation: MUN57694 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: MUN57694 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MUN57694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a research tool to study the mechanisms of proteasome inhibition and protein degradation.
Biology: MUN57694 is employed in biological studies to investigate the role of the proteasome in cellular processes and disease states.
Medicine: It has potential therapeutic applications in treating diseases characterized by abnormal protein degradation, such as cancer and neurodegenerative disorders.
Industry: MUN57694 is used in the development of new drugs and therapeutic agents targeting the proteasome.
Mechanism of Action
MUN57694 exerts its effects by inhibiting the activity of the 26S proteasome. The proteasome is responsible for degrading ubiquitinated proteins, which are tagged for destruction. By inhibiting the proteasome, MUN57694 prevents the breakdown of these proteins, leading to an accumulation of damaged or unneeded proteins within the cell. This inhibition can disrupt various cellular processes and pathways, ultimately affecting cell survival and function .
Comparison with Similar Compounds
MUN57694 is unique in its specific inhibition of the 26S proteasome. Similar compounds include:
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.
Carfilzomib: A proteasome inhibitor used to treat relapsed or refractory multiple myeloma.
Ixazomib: An oral proteasome inhibitor used in combination with other medications to treat multiple myeloma. Compared to these compounds, MUN57694 may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-7-9-16(10-8-15)21-24-22(30-25-21)17-11-13-26(14-12-17)23(27)20-18(28-2)5-4-6-19(20)29-3/h4-10,17H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMGADZKWJDRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
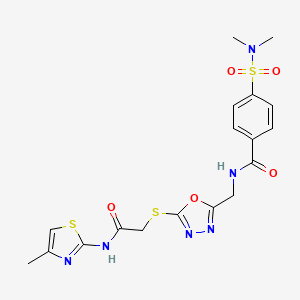
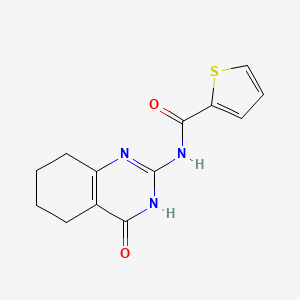
![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)
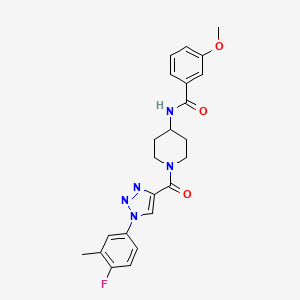
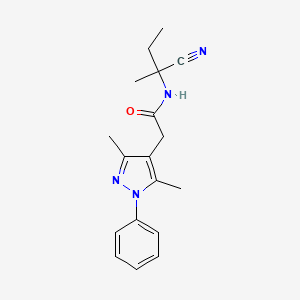
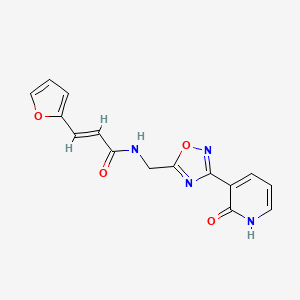
![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)
![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]cyclohexan-1-ol](/img/structure/B3017604.png)
![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)
